N-(4-fluorobenzyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide N-(4-fluorobenzyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15126898
InChI: InChI=1S/C17H16FN5O/c1-11-2-8-14(9-3-11)20-16-15(21-23-22-16)17(24)19-10-12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23)
SMILES:
Molecular Formula: C17H16FN5O
Molecular Weight: 325.34 g/mol

N-(4-fluorobenzyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC15126898

Molecular Formula: C17H16FN5O

Molecular Weight: 325.34 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorobenzyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide -

Specification

Molecular Formula C17H16FN5O
Molecular Weight 325.34 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]-5-(4-methylanilino)-2H-triazole-4-carboxamide
Standard InChI InChI=1S/C17H16FN5O/c1-11-2-8-14(9-3-11)20-16-15(21-23-22-16)17(24)19-10-12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23)
Standard InChI Key FHHAEBMNZLEXLU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)F

Introduction

N-(4-fluorobenzyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound features a triazole ring, which is a five-membered heterocycle consisting of three nitrogen atoms and two carbon atoms, providing unique chemical properties that facilitate various interactions in biological systems.

Synthesis and Preparation

The synthesis of triazole derivatives typically involves click chemistry reactions, such as the Huisgen cycloaddition, which is highly efficient for forming the triazole ring. The specific synthesis route for N-(4-fluorobenzyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide would likely involve several key steps:

  • Formation of the Triazole Core: This involves the reaction of an alkyne with an azide in the presence of a catalyst, often copper(I) or ruthenium(II) complexes.

  • Introduction of Functional Groups: The 4-fluorobenzyl and 4-methylphenylamino groups would be introduced through subsequent reactions, potentially involving nucleophilic substitution or amidation reactions.

Biological Activities and Applications

Triazole derivatives are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activity of N-(4-fluorobenzyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide would depend on its structural features and the substituents attached to the triazole ring.

Biological ActivityMechanismPotential Applications
AntimicrobialInhibition of enzymes or interaction with microbial membranesPharmaceuticals, Agrochemicals
AnticancerInhibition of cancer-related enzymes or pathwaysOncology Research
AntifungalDisruption of fungal cell membranes or interference with fungal enzymesAntifungal Treatments

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